(4-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone
Description
Properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(6-chloropyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-11-2-1-10(8-15-11)12(17)16-5-3-9(7-14)4-6-16/h1-2,8-9H,3-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODAWICJZZMKAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
(4-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction between this compound and these kinases can lead to the modulation of phosphorylation processes, thereby affecting cellular signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, this compound can impact metabolic pathways by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. This inhibition can result in downstream effects on cellular signaling pathways and gene expression. Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound can lead to sustained changes in cellular signaling pathways and gene expression, which may result in altered cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a specific dosage range leads to optimal biochemical modulation without causing harm. It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. For example, this compound can influence the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can affect the synthesis and degradation of key biomolecules, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, this compound can interact with intracellular proteins, leading to its localization and accumulation in specific cellular compartments. These interactions are crucial for the compound’s biochemical activity and function.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and chromatin structure.
Biological Activity
(4-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone, a compound belonging to the phenylpiperidine class, has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and therapeutic implications, supported by relevant case studies and research findings.
The synthesis of this compound typically involves the reaction of piperidine derivatives with chloropyridine under controlled conditions. Key steps include:
- Formation of the Piperidine Ring : The reaction begins with a piperidine derivative, which is aminomethylated.
- Chloropyridine Coupling : The chloropyridine moiety is introduced through nucleophilic substitution.
- Final Product Isolation : The final compound is purified using techniques such as recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various signaling pathways. The compound may modulate enzyme activities that are crucial for cellular processes like metabolism and gene expression .
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:
- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth by targeting key signaling pathways such as PI3K-Akt-mTOR .
- Inhibition of Lysine-Specific Demethylase 1 (LSD1) : This activity suggests potential applications in cancer therapy due to LSD1's role in gene expression regulation .
Case Study 1: Antitumor Activity
A study on structurally related compounds demonstrated significant antitumor effects in human tumor xenografts in nude mice. The compounds exhibited selective inhibition of protein kinase B (PKB), leading to reduced tumor growth at well-tolerated doses . This highlights the potential of this compound as a candidate for cancer treatment.
Case Study 2: Inhibition of LSD1
Another investigation focused on piperidine-containing compounds showed that they effectively inhibit LSD1, leading to altered histone methylation patterns associated with cancer progression. The structure–activity relationship (SAR) studies indicated that modifications to the piperidine ring could enhance inhibitory potency .
Comparative Analysis
| Compound Name | Biological Activity | Target Enzyme/Receptor |
|---|---|---|
| This compound | Antitumor, LSD1 inhibition | PKB, LSD1 |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Antitumor | PKB |
| 3-(Piperidin-4-ylmethoxy)pyridine | LSD1 inhibition | LSD1 |
Scientific Research Applications
The compound exhibits significant biological activity, particularly in the context of enzyme inhibition and receptor modulation.
Key Mechanisms
-
Enzyme Inhibition :
- It has been identified as a potential inhibitor of various kinases involved in critical signaling pathways such as the PI3K-AKT-mTOR pathway, which is crucial in cancer biology.
- Studies suggest that it may also inhibit lysine-specific demethylase 1 (LSD1), an important target in cancer treatment due to its role in regulating gene expression through histone methylation .
-
Receptor Modulation :
- The compound can modulate specific receptors that influence metabolic processes and gene expression, highlighting its potential utility in treating metabolic disorders and cancers.
Therapeutic Applications
The therapeutic applications of (4-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone are diverse, with ongoing research focusing on its role in treating various diseases:
-
Cancer Treatment :
- Due to its ability to inhibit key enzymes involved in cancer progression, it is being explored as a candidate for developing novel anticancer therapies.
- The compound's structural similarity to established inhibitors suggests that it may offer a new avenue for drug development targeting specific cancer types .
-
Neurological Disorders :
- Given its interaction with neurotransmitter systems, there is potential for application in treating neurological disorders, although more research is needed to elucidate these pathways.
Case Studies
Several studies have documented the biological activity and therapeutic potential of similar compounds:
- LSD1 Inhibitors : A study on piperidinylmethoxy-pyridine derivatives demonstrated their efficacy as LSD1 inhibitors, leading to decreased cancer cell proliferation .
- Kinase Inhibition : Research on phenylpiperidine derivatives has shown promising results in inhibiting kinases associated with tumor growth and metastasis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Modifications
The compound belongs to a class of piperidine-pyridine hybrids. Below is a comparative analysis of its analogs:
Research Findings and Functional Comparisons
Receptor Binding and Selectivity :
- Analogs with methanesulfonylphenyl-pyrazolo extensions (e.g., compounds from ) show higher molecular weight (>500 Da) and may face challenges in blood-brain barrier penetration despite improved kinase inhibition .
- The 6-hydroxypyridin-3-yl variant () exhibits reduced cellular toxicity in preliminary assays, likely due to the hydroxyl group’s polarity and hydrogen-bonding capacity .
Physicochemical Properties :
- Lipophilicity: The target compound (LogP ~1.8, estimated) is less lipophilic than its isopropylamino analog (LogP ~2.5) but more lipophilic than the 6-hydroxypyridin variant (LogP ~0.9) .
- Solubility : The 6-hydroxypyridin analog’s aqueous solubility is ~2.5-fold higher than the target compound, attributed to the hydroxyl group’s polarity .
Notes and Limitations
Discrepancies in Data : Structural details for some analogs (e.g., isoxazole-containing derivatives in ) lack explicit activity data, necessitating caution in extrapolating functional comparisons .
Patent-Specific Modifications : Analogs from are tailored for kinase inhibition, limiting direct comparison to the target compound’s broader applications .
Preparation Methods
Starting Material Preparation: 6-Chloropyridin-3-yl Framework
Chloropyridine Derivatives : The 6-chloropyridin-3-yl fragment is typically derived from commercially available chloropyridinyl alcohols such as (4-chloropyridin-2-yl)methanol or similar isomers. These undergo halogenation or substitution to introduce chloromethyl groups essential for further amine substitution reactions.
Thionyl Chloride Activation : Conversion of hydroxymethyl groups to chloromethyl groups is commonly achieved by reacting the alcohol with thionyl chloride at low temperatures (0 °C), forming 4-chloro-2-(chloromethyl)pyridine intermediates. The mechanism involves formation of a tetrahedral intermediate followed by chloride elimination.
Reduction and Functional Group Transformations
Cyano to Aminomethyl Conversion : In related synthetic approaches, cyano-substituted pyridines undergo catalytic hydrogenation (using palladium on charcoal or Raney Nickel) to convert the nitrile group to the aminomethyl functionality. This step is crucial for introducing the primary amine group on the piperidine ring or pyridine ring.
Amidation and Protection Strategies : Amidation of carboxylic acid precursors using coupling reagents like PyBOP followed by deprotection with trifluoroacetic acid (TFA) is employed to install amide linkages and reveal free amines, facilitating further functionalization.
Detailed Reaction Scheme Summary
Mechanistic Insights
Nucleophilic Aromatic Substitution (SNAr) : Chloropyridine rings are activated for nucleophilic substitution due to the electron-withdrawing chlorine and nitrogen atoms. The substitution proceeds via addition-elimination mechanisms restoring aromaticity after displacement.
SN2 Reaction on Chloromethyl Group : The primary chloromethyl substituent on the pyridine ring is a good electrophile for SN2 attack by the aminomethyl piperidine nucleophile, facilitated by base deprotonation.
Hydrogenation of Cyano Groups : The nitrile reduction to primary amine is a key step in generating the aminomethyl substituent, with Raney Nickel or Pd/C catalysts providing selective reduction under mild conditions.
Research Findings and Yields
The substitution of chloromethyl pyridine with aminomethyl piperidine yields the target compound with variable yields (21–82%), influenced by reaction conditions and amine nucleophile nature.
Hydrogenation of nitrile precursors to aminomethyl derivatives proceeds efficiently with yields up to 90%, critical for accessing the aminomethyl functionality.
Amidation and protection/deprotection steps are generally high yielding and allow for structural diversification and optimization.
Summary Table of Preparation Methods
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅ClN₃O | |
| Molecular Weight | 264.7 g/mol | |
| Solubility | Soluble in DMSO, methanol | |
| Stability | Hygroscopic; store at 2–8°C under argon |
Basic: What safety protocols are critical during handling?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid: For skin contact, wash immediately with water for 15 minutes; seek medical attention if irritation persists .
Basic: How is the compound characterized spectroscopically?
Answer:
- ¹H/¹³C NMR: Key peaks include aromatic protons (δ 7.5–8.5 ppm for pyridine) and piperidine methylene signals (δ 2.5–3.5 ppm) .
- FT-IR: Amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) confirm the methanone linkage .
Advanced: How can synthesis be optimized for scalability?
Answer:
- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling steps to reduce side products .
- Solvent Optimization: Replace THF with 2-MeTHF for greener chemistry and easier solvent recovery .
- Continuous Flow Reactors: Improve yield and reduce reaction time compared to batch methods .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Dose-Response Studies: Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
- Assay Standardization: Use positive controls (e.g., kinase inhibitors) to calibrate enzymatic inhibition assays .
- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
Advanced: What computational models predict target interactions?
Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to kinase domains (e.g., PI3Kα) with force fields like AMBER .
- QSAR Modeling: Correlate substituent effects (e.g., chloro vs. fluoro groups) with activity using descriptors like logP and polar surface area .
Advanced: How does stability vary under storage conditions?
Answer:
- Accelerated Degradation Studies: Expose the compound to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; >95% purity indicates stability .
- Degradation Products: Hydrolysis of the amide bond may yield 6-chloronicotinic acid and 4-(aminomethyl)piperidine, identified by LC-MS .
Advanced: What methodologies assess environmental impact?
Answer:
- Biodegradation Assays: Use OECD 301B guidelines to measure mineralization in activated sludge over 28 days .
- Ecotoxicity Testing: Conduct Daphnia magna acute toxicity tests (EC₅₀) to evaluate aquatic risk .
- Soil Adsorption Studies: Measure Koc (organic carbon partition coefficient) to predict mobility in terrestrial systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
